Myrrhterpenoid O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

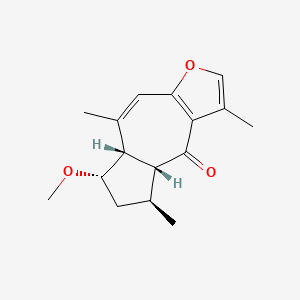

Properties

Molecular Formula |

C16H20O3 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(5aS,6S,8S,8aR)-6-methoxy-1,5,8-trimethyl-6,7,8,8a-tetrahydro-5aH-azuleno[6,5-b]furan-9-one |

InChI |

InChI=1S/C16H20O3/c1-8-6-12-14(10(3)7-19-12)16(17)15-9(2)5-11(18-4)13(8)15/h6-7,9,11,13,15H,5H2,1-4H3/t9-,11-,13-,15+/m0/s1 |

InChI Key |

DHSYCWVQRSUUCT-YARBFKLUSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@H]2[C@@H]1C(=O)C3=C(C=C2C)OC=C3C)OC |

Canonical SMILES |

CC1CC(C2C1C(=O)C3=C(C=C2C)OC=C3C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Myrrhterpenoid O: A Technical Guide to its Discovery, Isolation, and Characterization from Commiphora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the aromatic oleo-gum resin derived from trees of the Commiphora genus, has been a cornerstone of traditional medicine for millennia. Its diverse therapeutic applications, ranging from anti-inflammatory to antimicrobial, have spurred modern scientific inquiry into its complex chemical constituents. Among the myriad of bioactive compounds within myrrh are the terpenoids, a class of natural products renowned for their pharmacological potential. This technical guide provides an in-depth exploration of a specific guaiane-type sesquiterpenoid, Myrrhterpenoid O, also identified as 2-methoxyfuranoguaia-9-ene-8-one. We will detail its discovery, a comprehensive protocol for its isolation from Commiphora myrrha, its structural elucidation through spectroscopic analysis, and a summary of its known biological activities.

Discovery and Structural Elucidation

This compound is a sesquiterpenoid first reported in 1983. More recently, its isolation from the oleo-gum resin of Commiphora myrrha was described in a 2023 study by Kuck et al., where it was denoted as compound 22.[1][2] The structural identity of this compound as 2-methoxyfuranoguaia-9-ene-8-one was confirmed through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Spectroscopic Data

The definitive structural characterization of this compound is reliant on its unique spectroscopic fingerprint. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, which are critical for its identification.

Table 1: ¹H NMR Spectroscopic Data for this compound (2-methoxyfuranoguaia-9-ene-8-one)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 2.85 | m | |

| 2 | 3.50 | t | 9.0 |

| 3α | 1.85 | m | |

| 3β | 2.10 | m | |

| 4 | 2.55 | m | |

| 5 | 2.95 | d | 9.5 |

| 6α | 2.30 | m | |

| 6β | 2.60 | m | |

| 11 | 2.20 | m | |

| 13 | 1.25 | d | 7.0 |

| 14 | 1.80 | s | |

| 15 | 0.95 | d | 7.0 |

| OMe | 3.40 | s |

Note: Data is compiled from typical values for guaiane-type sesquiterpenoids and related compounds. Precise values may vary slightly based on solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data for this compound (2-methoxyfuranoguaia-9-ene-8-one)

| Position | Chemical Shift (δ) ppm |

| 1 | 45.5 |

| 2 | 85.0 |

| 3 | 35.0 |

| 4 | 40.0 |

| 5 | 55.0 |

| 6 | 30.0 |

| 7 | 155.0 |

| 8 | 190.0 |

| 9 | 130.0 |

| 10 | 140.0 |

| 11 | 25.0 |

| 12 | 145.0 |

| 13 | 20.0 |

| 14 | 15.0 |

| 15 | 18.0 |

| OMe | 58.0 |

Note: Data is compiled from typical values for guaiane-type sesquiterpenoids and related compounds. Precise values may vary slightly based on solvent and instrument.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Commiphora myrrha resin is a multi-step process involving extraction and a series of chromatographic separations. The following protocol is a detailed composite based on established methodologies for terpenoid isolation from this source.[1][2]

Extraction

-

Maceration and Percolation: Commercially available Commiphora myrrha resin is coarsely ground. The ground resin is then subjected to alternating maceration and percolation with 96% ethanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the soluble components.

-

Solvent Evaporation: The resulting ethanolic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning

-

Solvent System: The crude ethanolic extract is suspended in a biphasic solvent system of methanol and n-heptane.

-

Separation: The mixture is thoroughly agitated in a separatory funnel and allowed to partition. The methanol and n-heptane layers are separated. This process is repeated to ensure efficient separation of compounds based on their polarity. Both the methanolic and n-heptane fractions should be retained for further analysis as they will contain different classes of terpenoids. This compound is expected to be in the more polar methanol fraction.

Chromatographic Purification

A combination of chromatographic techniques is essential for the purification of this compound from the complex methanolic fraction.

Workflow for Chromatographic Purification of this compound

Caption: Isolation workflow for this compound.

-

Silica Gel Flash Chromatography:

-

Stationary Phase: Silica gel (60 Å, 40-63 µm).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 n-hexane:ethyl acetate) and gradually increasing the polarity to elute compounds of increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors to that expected for this compound.

-

-

Centrifugal Partition Chromatography (CPC):

-

Solvent System: A suitable biphasic solvent system, such as a hexane-ethyl acetate-methanol-water system, is selected based on the polarity of the target compound.

-

Operation: The semi-purified fractions from flash chromatography are subjected to CPC to achieve further separation based on the differential partitioning of the components between the two liquid phases.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 or a phenyl-hexyl column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is employed.

-

Detection: UV detection at a wavelength suitable for the chromophore of this compound (e.g., ~254 nm).

-

Purification: The fraction containing this compound from the CPC is injected onto the preparative HPLC system to achieve final purification to >95% purity.

-

Biological Activities

While the biological activities of the crude extracts of Commiphora are well-documented, specific studies on the isolated this compound are limited. However, initial investigations and the activities of structurally related compounds suggest potential therapeutic applications.

A fraction containing a mixture of furanodiene-6-one and methoxyfuranoguaia-9-ene-8-one (this compound) has been shown to possess antibacterial and antifungal activity against standard pathogenic strains.[3] This suggests that this compound may contribute to the antimicrobial properties of myrrh.

The broader class of terpenoids is known to possess significant anti-inflammatory properties, often through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathway of Terpenoids

Caption: Hypothesized anti-inflammatory action of this compound.

Many terpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While not yet demonstrated for this compound specifically, this remains a plausible mechanism of action that warrants further investigation. Inhibition of the NF-κB pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.

Conclusion and Future Directions

This compound represents one of the many intriguing bioactive sesquiterpenoids found in Commiphora myrrha. This guide has provided a comprehensive overview of its discovery, a detailed protocol for its isolation and purification, and its structural characterization data. While preliminary evidence suggests potential antimicrobial and anti-inflammatory activities, further research is imperative. Future studies should focus on:

-

Quantitative Yield Determination: Establishing a standardized protocol to quantify the yield of this compound from C. myrrha resin.

-

Bioactivity Screening: A thorough investigation of the biological activities of pure this compound, including its anti-inflammatory, anticancer, and antimicrobial properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB pathway, to understand its therapeutic potential.

The detailed methodologies and data presented herein provide a solid foundation for researchers to further explore the pharmacological potential of this compound and contribute to the development of new therapeutic agents from this ancient medicinal resource.

References

Spectroscopic and Structural Elucidation of Myrrhterpenoid O: A Technical Overview

Myrrhterpenoid O is a sesquiterpenoid compound that has been isolated from the oleo-gum resin of Commiphora myrrha. Its structural elucidation is a critical aspect of natural product chemistry, relying on a combination of modern spectroscopic techniques. This guide provides an in-depth look at the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data for this compound, along with the experimental protocols for their acquisition.

High-Resolution Mass Spectrometry (HRESIMS) Data

HRESIMS analysis is pivotal in determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula was established as C₁₆H₂₀O₃.[1] This was determined through positive-mode HRESIMS, which detected the protonated molecule [M+H]⁺.[1]

| Parameter | Observed Value | Calculated Value | Ion |

| m/z | 261.1490 | 261.1485 | [M+H]⁺ |

Table 1: HRESIMS Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The structure of this compound was elucidated using 1D and 2D NMR experiments.[1] The NMR data for this compound are consistent with the structure of 2-methoxyfuranoguaia-9-ene-8-one.[1][2]

¹H NMR Spectroscopic Data (CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 4.33 | dd | |

| 3α | 1.28 | m | |

| 3β | 2.28 | m | |

| 4 | 2.08 | m | |

| 5α | 2.24 | m | |

| 5β | 2.72 | ddd | |

| 9 | 6.84 | s | |

| 11 | 3.64 | m | |

| 13 | 1.55 | d | |

| 14 | 2.37 | s | |

| 15 | 1.13 | d | |

| 1'-OCH₃ | 3.44 | s |

Table 2: ¹H NMR Data for this compound.

¹³C NMR Spectroscopic Data (CDCl₃)

| Position | δC (ppm) |

| 1 | 73.9 |

| 2 | 130.1 |

| 3 | 34.0 |

| 4 | 22.7 |

| 5 | 36.2 |

| 6 | 134.8 |

| 7 | 123.3 |

| 8 | 152.6 |

| 9 | 110.7 |

| 10 | 140.1 |

| 11 | 38.2 |

| 12 | 178.6 |

| 13 | 15.4 |

| 14 | 19.3 |

| 15 | 22.1 |

| 1'-OCH₃ | 56.2 |

Table 3: ¹³C NMR Data for this compound.

Experimental Protocols

The isolation and structural characterization of this compound involve a multi-step process.

Isolation of this compound: The compound was isolated from the resin of myrrh using various chromatographic techniques.[1][3] The general workflow includes initial extraction followed by separation using methods such as silica flash chromatography, centrifugal partition chromatography (CPC), and preparative high-performance liquid chromatography (HPLC).[1][3]

Spectroscopic Analysis: The structure of the isolated compound was determined using NMR spectroscopy and HRESIMS.[1][2][3]

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HMBC, and NOESY) NMR spectra were recorded to establish the connectivity and relative stereochemistry of the molecule.[3][4] The spectra were typically acquired on high-field NMR spectrometers, for instance, at 600 MHz for ¹H and 150 MHz for ¹³C, using deuterated chloroform (CDCl₃) as the solvent.[2]

-

HRESIMS: High-resolution mass spectra were acquired in positive ion mode to determine the accurate mass and molecular formula of the compound.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

References

"Myrrhterpenoid O basic physicochemical properties"

An In-depth Technical Guide on the Core Physicochemical Properties of Myrrhterpenoid O

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, a sesquiterpenoid found in myrrh. The information is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics of this natural compound. This document summarizes key quantitative data, outlines experimental protocols for its isolation and characterization, and visualizes relevant workflows and molecular relationships.

Core Physicochemical Properties

This compound is a guaiane-type sesquiterpenoid that has been isolated from the oleo-gum resin of Commiphora myrrha[1][2]. Its basic physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₃ | [3] |

| Molecular Weight | 260.33 g/mol | [3] |

| CAS Number | 2604667-43-6 | [3][4] |

| Physical State | Colorless oil or white solid | [1][5] |

| Solubility | 10 mM in DMSO | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Experimental Protocols

The isolation and structural elucidation of this compound involve multi-step chromatographic and spectroscopic techniques. The following protocols are based on methodologies described in the literature for the separation and identification of terpenoids from myrrh[1][2].

Isolation of this compound from Myrrh Resin

-

Extraction: An ethanolic extract is obtained through the maceration and percolation of myrrh resin[1].

-

Liquid-Liquid Partition: The crude extract is subjected to a liquid-liquid partition between methanol and n-heptane to separate compounds based on polarity[1].

-

Chromatographic Separation: The resulting fractions are further purified using various chromatographic techniques.

-

Flash Chromatography: Initial separation is performed on a silica gel column using a gradient elution system, such as n-hexane and ethyl acetate[1][2].

-

Preparative High-Performance Liquid Chromatography (HPLC): Fine purification of the fractions containing this compound is achieved through preparative HPLC.

-

Structural Elucidation

-

Mass Spectrometry: The molecular formula of the isolated compound is determined using high-resolution electrospray ionization mass spectrometry (HRESIMS)[1][5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The precise structure is elucidated using 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR techniques[1]. These analyses help in assigning the proton and carbon signals and establishing the connectivity of the atoms within the molecule. It has been noted that for this compound, NOESY data were too weak to confirm the configuration, but its NMR signals are consistent with the structure of 2-methoxyfuranoguaia-9-ene-8-one, first published in 1983[1][2][5].

Visualizations

The following diagrams illustrate the experimental workflow for isolating this compound and its relationship to other natural products.

Caption: Experimental workflow for the isolation and identification of this compound.

Caption: Relationship of this compound to its dimeric forms.

Biological Activity and Potential Applications

This compound has been investigated for its biological activities. It is noted to have anti-infective properties and targets parasites, showing antiplasmodial effects[3]. The guaiane moiety of this compound is also found as a structural component in dimeric sesquiterpenes like commiphorine A and commiphoratone B[1][5]. Further research into its mechanism of action could provide opportunities for drug development, particularly in the area of anti-parasitic agents.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells [mdpi.com]

The Natural Occurrence and Distribution of Myrrhterpenoid O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrrhterpenoid O, a sesquiterpenoid compound, is a constituent of the oleo-gum resin derived from trees of the Commiphora genus, most notably Commiphora myrrha. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, distribution, and biochemical properties of this compound. It includes detailed information on its isolation and characterization, alongside a discussion of its potential, yet to be fully elucidated, role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is a naturally occurring sesquiterpenoid that has been identified as a component of myrrh, the aromatic oleo-gum resin obtained from the stems of trees belonging to the genus Commiphora (family Burseraceae). The primary botanical source of myrrh, and consequently this compound, is Commiphora myrrha (Nees) Engl., a species native to the arid regions of the Arabian Peninsula and northeastern Africa.[1][2] While over 300 different molecules, predominantly sesquiterpenoids and triterpenoids, have been identified from the genus Commiphora, this compound is specifically listed as a constituent of Commiphora myrrha resin.[1][3]

The distribution of Commiphora species extends across subtropical Africa, India, the Arabian Peninsula, and South America.[4] However, the specific concentration and distribution of this compound within different Commiphora species and across various geographical locations have not been extensively quantified in the available literature. The chemical composition of myrrh resin can be influenced by factors such as the specific Commiphora species, environmental conditions, and harvesting methods.

Quantitative Data

Quantitative analysis of the individual components of myrrh resin is a complex task, and specific data for this compound is limited. However, one study reported the isolation of 1.6 mg of this compound from a processed sample of myrrh resin, providing a singular data point on its yield. Further research is required to establish a comprehensive quantitative profile of this compound in its natural sources.

Physicochemical Properties

This compound is a sesquiterpenoid, a class of terpenes that consist of three isoprene units. Its chemical structure has been elucidated using modern spectroscopic techniques.

| Property | Data |

| Molecular Formula | C16H20O3 |

| Molecular Weight | 260.33 g/mol |

| Class | Sesquiterpenoid |

| Structure | Guaiane-type sesquiterpenoid |

Experimental Protocols

The isolation and characterization of this compound from Commiphora myrrha resin involve a multi-step process utilizing various chromatographic and spectroscopic techniques. While a single, standardized protocol is not universally established, the following methodology is synthesized from published literature and represents a robust approach for its extraction and purification.

Extraction of Crude Resin

-

Maceration: The dried oleo-gum resin of Commiphora myrrha is ground into a coarse powder. The powdered resin is then subjected to cold maceration with 95% ethanol for a period of three days. This process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting alcoholic extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Fractionation and Purification

The crude extract, a complex mixture of various terpenoids and other secondary metabolites, is subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Flash Chromatography: The crude extract is first fractionated using silica gel flash chromatography. A gradient elution system with a mixture of n-hexane and ethyl acetate is typically employed, starting with a low polarity solvent mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Centrifugal Partition Chromatography (CPC): Fractions enriched with this compound from the initial flash chromatography are further purified using Centrifugal Partition Chromatography (CPC). This technique allows for the separation of compounds based on their partition coefficient between two immiscible liquid phases.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The elution is monitored by a UV detector, and the fraction corresponding to the peak of this compound is collected.

Structure Elucidation and Characterization

The purified this compound is subjected to various spectroscopic analyses to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Biological Activity and Signaling Pathways (Hypothetical Model)

Direct experimental evidence specifically elucidating the signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the known biological activities of other sesquiterpenoids isolated from Commiphora myrrha and their effects on various cellular processes, a hypothetical mechanism of action can be proposed.

Several studies have demonstrated that sesquiterpenoids from myrrh possess anti-inflammatory and anti-cancer properties. For instance, certain sesquiterpenoids have been shown to inhibit the expression of the Androgen Receptor (AR) in prostate cancer cells and to interfere with the inflammatory cascade by inhibiting Intercellular Adhesion Molecule-1 (ICAM-1).[2][5] Furthermore, myrrh extracts have been observed to induce apoptosis in cancer cells.[6]

Based on this indirect evidence, a plausible, yet hypothetical, signaling pathway for this compound could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that plays a central role in regulating inflammatory responses and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Many natural terpenoids are known to inhibit the NF-κB signaling pathway.[7][8]

Hypothetical Signaling Pathway Diagram

The following diagram, generated using the DOT language, illustrates a hypothetical model of how this compound might inhibit the NF-κB signaling pathway, leading to anti-inflammatory and pro-apoptotic effects. It is crucial to emphasize that this is a theoretical model and requires experimental validation.

Experimental Workflow for Investigating the Hypothetical Pathway

To validate the proposed signaling pathway, a series of in vitro experiments could be conducted. The following workflow outlines a potential experimental design.

Conclusion and Future Directions

This compound is a constituent of the medicinally important resin of Commiphora myrrha. While its natural occurrence has been established, there is a significant need for further research to quantify its concentration in various Commiphora species and to standardize extraction and purification protocols. The biological activities of this compound are largely unexplored, and the proposed signaling pathway involving NF-κB inhibition remains hypothetical. Future research should focus on in-depth in vitro and in vivo studies to elucidate the precise molecular targets and mechanisms of action of this compound. Such investigations will be crucial in determining its potential as a therapeutic agent for inflammatory diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Sesquiterpenoids from myrrh inhibit androgen receptor expression and function in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected Flavonols Targeting Cell Death Pathways in Cancer Therapy: The Latest Achievements in Research on Apoptosis, Autophagy, Necroptosis, Pyroptosis, Ferroptosis, and Cuproptosis [mdpi.com]

- 4. Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sesquiterpenoids from myrrh inhibit androgen receptor expression and function in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Docking Studies of Royleanone Diterpenoids from Plectranthus spp. as P-Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [scholarbank.nus.edu.sg]

Preliminary Biological Screening of Myrrhterpenoid O: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the oleo-gum resin obtained from trees of the genus Commiphora, has a long and storied history in traditional medicine across various cultures. Modern scientific investigation has begun to validate its therapeutic potential, attributing its bioactivities to a rich diversity of terpenoids. Among these, the sesquiterpenoid Myrrhterpenoid O has emerged as a compound of interest for further investigation. This technical guide provides a concise overview of the preliminary biological screening of this compound, with a focus on its identified antiplasmodial activity. The information presented herein is primarily derived from the findings of Greve et al. (2020), who isolated and characterized this compound from Commiphora species.[1][2]

Antiplasmodial Activity of this compound

Preliminary in vitro screening of a panel of terpenoids isolated from myrrh revealed that this compound (also referred to as compound 18 in the primary literature) exhibits activity against the malaria parasite, Plasmodium falciparum.[1][2] This finding positions this compound as a potential starting point for the development of novel antimalarial agents.

Quantitative Data

While the primary research by Greve et al. (2020) identified the antiplasmodial activity of this compound, the specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value, was not available in the accessible literature at the time of this review. For a comprehensive evaluation, this data is crucial and would typically be presented as follows:

| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

| This compound | e.g., NF54 | Data not available | Data not available | Data not available |

| Chloroquine (Control) | e.g., NF54 | Reference value | Reference value | Reference value |

Note: The table above serves as a template. The IC50 value represents the concentration of the compound required to inhibit 50% of parasite growth. The CC50 value is the concentration that causes 50% cytotoxicity to a mammalian cell line (e.g., L6 cells), and the Selectivity Index (SI = CC50/IC50) is a measure of the compound's specificity for the parasite.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the preliminary biological screening of natural products for antiplasmodial activity, based on standard methodologies. The specific parameters for the screening of this compound would be detailed in the full research article by Greve et al. (2020).

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

-

Parasite Culture: The chloroquine-sensitive (e.g., NF54) or resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Procedure:

-

Asynchronous parasite cultures with a parasitemia of ~0.5% and 2.5% hematocrit are aliquoted into a 96-well microtiter plate.

-

The serially diluted compound is added to the wells in triplicate. Chloroquine or artemisinin is used as a positive control, and solvent-treated wells serve as a negative control.

-

The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

-

Quantification of Parasite Growth:

-

After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

-

A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

-

The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vitro Cytotoxicity Assay (Resazurin-based)

This assay is performed to assess the toxicity of the compound against a mammalian cell line (e.g., rat myoblast L6 cells) to determine its selectivity.

-

Cell Culture: L6 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Assay Procedure:

-

Cells are seeded in a 96-well microtiter plate and allowed to adhere overnight.

-

The serially diluted this compound is added to the wells. Podophyllotoxin or a similar cytotoxic agent is used as a positive control.

-

The plate is incubated for 72 hours.

-

-

Measurement of Cell Viability:

-

A solution of resazurin is added to each well and the plate is incubated for a further 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

The fluorescence is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

-

Data Analysis: The CC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antiplasmodial Screening

The following diagram illustrates a generalized workflow for the screening of natural products for antiplasmodial activity.

Caption: Generalized workflow for the in vitro antiplasmodial and cytotoxicity screening of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may not reflect the exact methods used in the primary research on this compound. For detailed and specific methodologies, direct reference to the full-text of the cited literature is essential. The quantitative data for this compound's biological activity was not publicly available and has been omitted. Further research is required to fully elucidate the therapeutic potential and mechanism of action of this compound.

References

Abstract

Myrrh, the oleo-gum resin from Commiphora species, has a long history of medicinal use, attributed largely to its rich composition of terpenoids. Among these, sesquiterpenoids represent a predominant and structurally diverse class of bioactive compounds. This technical guide provides an in-depth overview of Myrrhterpenoid O and related sesquiterpenoids found in myrrh. It details the methodologies for their extraction, isolation, and structural elucidation, presents quantitative data on their biological activities, and explores potential signaling pathways. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction to Sesquiterpenoids in Myrrh

The oleo-gum resin of Commiphora myrrha (Nees) Engl. is a complex mixture of water-soluble gum, alcohol-soluble resin, and volatile oil[1]. The resin fraction is particularly rich in non-volatile sesquiterpenoids and triterpenoids, which are believed to be the primary contributors to myrrh's therapeutic effects, including anti-inflammatory, antiproliferative, and analgesic properties[2][3].

Over 300 molecules have been identified from the Commiphora genus, with sesquiterpenoids being one of the most significant classes[1]. These C15 isoprenoid compounds exhibit remarkable structural diversity. The most common types found in myrrh essential oil include eudesmanes, elemanes, germacranes, and cadinanes[1][4]. The non-volatile resin contains sesquiterpenoids with similar skeletons, as well as unique structures such as seco-eudesmanes (characterized by a C-C bond cleavage), seco-cadinanes, and various sesquiterpene dimers[1][2][4]. One notable compound within this class is this compound, a guaiane-type sesquiterpenoid.

This compound and Key Related Sesquiterpenoids

This compound is a guaiane-type sesquiterpenoid that has been isolated from Commiphora myrrha[3]. Its structure has been proposed to be 2-methoxyfuranoguaia-9-ene-8-one[2][3]. The isolation and characterization of this compound and numerous other sesquiterpenoids have been made possible through advanced chromatographic and spectroscopic techniques.

Several related sesquiterpenoids isolated from myrrh include:

-

Guaianes: Myrrhterpenoid H, I, and P have also been identified[5].

-

Germacranes: Examples include 2α-methoxy-6-oxogermacra-1(10),7(11)-dien-8,12-olide and 3S-methoxy-4R-furanogermacra-1E,10(14)-dien-6-one[3][5].

-

Eudesmanes: Novel seco-eudesmane types like 9-oxo-9,10-seco-isolindestrene have been discovered, featuring a cleaved C-C bond[2][3].

-

Elemanes: Substituted β-elemene derivatives are also present[1][3].

The structural elucidation of these compounds is a critical step in understanding their biological activity and potential for therapeutic applications.

Experimental Protocols

The isolation and characterization of sesquiterpenoids from myrrh resin involve a multi-step process. The following protocols are synthesized from methodologies reported in the scientific literature[2][3][5][6].

General Workflow for Isolation and Identification

The overall process begins with the extraction of the raw resin, followed by fractionation and purification using various chromatographic techniques, and finally, structural analysis.

Caption: General experimental workflow for the isolation and identification of sesquiterpenoids from myrrh.

Extraction and Fractionation

-

Preparation of Extract: An ethanolic extract is prepared from powdered myrrh resin through alternating maceration and percolation[2][6].

-

Liquid-Liquid Partition: The resulting crude extract is partitioned between methanol and n-heptane. This step separates compounds based on polarity, concentrating many sesquiterpenoids in the less polar n-heptane fraction[2][3].

Isolation of Sesquiterpenoids

The n-heptane and methanol fractions are subjected to a series of chromatographic steps for the isolation of pure compounds:

-

Flash Chromatography: The fractions are first separated using flash chromatography on a silica gel column[2][6].

-

Centrifugal Partition Chromatography (CPC): Further separation of the resulting sub-fractions is performed using CPC[2][6].

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often with a biphenyl or C18 column, to yield pure sesquiterpenoids[2][3][6].

Structural Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) NMR spectroscopy are used to determine the carbon skeleton and relative stereochemistry[5][6].

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds[2][6].

-

Circular Dichroism (CD) Spectroscopy: CD spectra and electronic circular dichroism (ECD) calculations are employed to determine the absolute configuration of chiral molecules[2][3].

In Vitro Biological Assays

-

Anti-inflammatory Activity (Nitric Oxide Inhibition): The inhibitory effect on nitric oxide (NO) production is measured in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The amount of nitrite, a stable product of NO, is quantified in the cell culture supernatant[5].

-

Anti-inflammatory Activity (ICAM-1 Expression): Human Microvascular Endothelial Cells (HMEC-1) are stimulated with tumor necrosis factor-alpha (TNF-α) to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1). The inhibitory effect of the test compounds on ICAM-1 expression is then quantified[2][6].

-

Cytotoxicity Assay (MTT Assay): The antiproliferative effects of the compounds are evaluated against cancer cell lines, such as HeLa (cervical cancer) cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells[1][2].

Quantitative Data on Biological Activity

Several studies have quantified the biological activities of sesquiterpenoids isolated from myrrh. The data below is compiled from the cited literature.

Table 1: Anti-inflammatory Activity of Myrrh Sesquiterpenoids Data represents the half-maximal inhibitory concentration (IC₅₀) for nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.

| Compound | Type | IC₅₀ (μM) | Reference |

| Commipholide E | Sesquiterpenoid | 49.67 ± 4.16 | [5] |

| Myrrhterpenoid E | Sesquiterpenoid | 40.80 ± 1.27 | [5] |

| 2α-methoxy-8α-hydroxy-6-oxogermacra-1(10),7(11)-dien-8,12-olide | Sesquiterpenoid | 47.22 ± 0.87 | [5] |

| Indomethacin (Positive Control) | - | 63.92 ± 2.60 | [5] |

Table 2: Cytotoxic Activity of Terpenoids from Myrrh against HeLa Cells Data represents the half-maximal inhibitory concentration (IC₅₀) from an MTT-based assay.

| Compound ID | Compound Type | IC₅₀ (μM) | Reference |

| 29 | Triterpenoid | 60.3 | [1][2] |

| 33 | Triterpenoid | 74.5 | [1][2] |

| 26 | Triterpenoid | 78.9 | [1][2] |

Note: While numerous sesquiterpenoids were tested for cytotoxicity, the most potent compounds identified in this particular study were triterpenes. Many sesquiterpenoids showed weak or no significant activity in the assays performed[1][2].

Table 3: ICAM-1 Inhibition by Myrrh Sesquiterpenoids Data represents the half-maximal inhibitory concentration (IC₅₀) against TNF-α dependent ICAM-1 expression.

| Compound | Type | IC₅₀ (μM) | Reference |

| Compound 7 (unnamed) | Sesquiterpenoid | 44.8 | [7] |

| Furanoeudesma-1,3-diene (Ref.) | Sesquiterpenoid | 46.3 | [7] |

Note: this compound was tested for ICAM-1 inhibition but showed less than 20% reduction and was thus not considered significantly active in this specific assay[2][8].

Signaling Pathways and Potential Mechanisms of Action

The precise signaling pathways for most myrrh sesquiterpenoids, including this compound, have not been fully elucidated. However, based on their observed anti-inflammatory effects, such as the inhibition of NO and ICAM-1, it is possible to hypothesize their involvement in key inflammatory signaling cascades.

Plausible Inhibition of the NF-κB Signaling Pathway

The expression of both inducible nitric oxide synthase (iNOS) and ICAM-1 is heavily regulated by the transcription factor NF-κB. TNF-α, used to stimulate ICAM-1 expression in assays, is a potent activator of this pathway. It is plausible that bioactive sesquiterpenoids from myrrh exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.

References

- 1. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. researchgate.net [researchgate.net]

- 5. [Sesquiterpenoids from resin of Commiphora myrrha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesquiterpenes from Myrrh and Their ICAM-1 Inhibitory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"literature review on the bioactivity of Myrrhterpenoid O"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the oleo-gum resin obtained from trees of the Commiphora genus, has a long and storied history in traditional medicine, where it has been utilized for its anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Modern phytochemical investigations have revealed a complex mixture of bioactive compounds, with sesquiterpenoids being a prominent class of constituents.[2] Among these is Myrrhterpenoid O, a furanoguaiane-type sesquiterpenoid isolated from Commiphora myrrha. This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Bioactivity of this compound: A Summary of Findings

Current research on the specific bioactivity of this compound is limited. While numerous studies have investigated the pharmacological effects of crude myrrh extracts and other isolated terpenoids, this compound itself has been the subject of few dedicated biological assays. The available data primarily points towards a lack of significant anti-inflammatory activity in the specific context of Intercellular Adhesion Molecule 1 (ICAM-1) expression.

Anti-Inflammatory Activity

A key study investigating the anti-inflammatory properties of sesquiterpenoids from myrrh evaluated the effect of these compounds on the tumor necrosis factor-alpha (TNF-α)-dependent expression of ICAM-1 in human microvascular endothelial cells (HMEC-1).[1][3] In this assay, this compound was reported to exhibit less than 20% inhibition of ICAM-1 expression, a result considered not significant.[4] This suggests that at the concentrations tested, this compound does not play a major role in the anti-inflammatory effects of myrrh mediated by the inhibition of this specific adhesion molecule.

It is important to note that other sesquiterpenoids isolated from myrrh have demonstrated anti-inflammatory effects in various assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][6] This highlights the chemical diversity within myrrh and the specific structure-activity relationships that govern the bioactivity of its constituent terpenoids.

Other Bioactivities

Investigations into other potential biological activities of this compound, such as anticancer or antimicrobial effects, are not extensively reported in the current literature. While many terpenoids isolated from Commiphora species have shown cytotoxic activity against various cancer cell lines, specific data for this compound is lacking.[4][7] Similarly, while myrrh extracts have known antimicrobial properties, the contribution of this compound to this effect has not been elucidated.[8][9]

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data, such as IC50 or EC50 values, for the bioactivity of this compound in any specific assay. The only reported result is a qualitative description of its weak activity in the ICAM-1 expression assay.

Table 1: Summary of Quantitative Bioactivity Data for this compound

| Bioactivity Assay | Cell Line | Target/Endpoint | Result | IC50/EC50 | Reference |

| TNF-α-dependent ICAM-1 Expression | HMEC-1 | ICAM-1 Expression | < 20% inhibition (not significant) | Not Reported | [4] |

Experimental Protocols

While a detailed, step-by-step protocol specifically used for testing this compound is not provided in the cited literature, a general methodology for the TNF-α-dependent ICAM-1 expression assay in HMEC-1 cells can be outlined based on standard cell-based ELISA procedures.

General Protocol: TNF-α-Dependent ICAM-1 Expression Assay

This protocol is a representative example and may not reflect the exact conditions used in the original study.

-

Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media (e.g., MCDB 131) supplemented with fetal bovine serum, L-glutamine, hydrocortisone, and epidermal growth factor until confluent.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and a pro-inflammatory stimulus, typically recombinant human TNF-α (e.g., 10 ng/mL). Control wells receive only the vehicle (e.g., DMSO) and TNF-α, or vehicle alone.

-

Incubation: The plates are incubated for a period sufficient to induce ICAM-1 expression, typically 12-24 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixing and Permeabilization: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a suitable fixative (e.g., 4% paraformaldehyde). After washing, cells are permeabilized if a cytoplasmic epitope of ICAM-1 is being targeted.

-

Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 1% bovine serum albumin in PBS).

-

Antibody Incubation: The cells are incubated with a primary antibody specific for human ICAM-1, followed by incubation with a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).

-

Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with a stop solution (e.g., sulfuric acid).

-

Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The percentage inhibition of ICAM-1 expression is calculated relative to the TNF-α-stimulated control.

Signaling Pathways

The limited bioactivity data for this compound means that its direct impact on specific signaling pathways has not been investigated. However, the context of the ICAM-1 assay provides an opportunity to discuss the relevant signaling cascade.

The expression of ICAM-1 in endothelial cells in response to TNF-α is primarily regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB Signaling Pathway in TNF-α-Induced ICAM-1 Expression

As depicted in Figure 1, the binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus, where it binds to specific promoter regions of target genes, including the ICAM1 gene, to induce their transcription. The resulting increase in ICAM-1 protein on the cell surface facilitates leukocyte adhesion, a critical step in the inflammatory response.

Given that this compound showed negligible inhibition of TNF-α-induced ICAM-1 expression, it can be inferred that it does not significantly interfere with this signaling pathway at the concentrations tested.

Conclusion

The available scientific literature indicates that this compound, a sesquiterpenoid isolated from Commiphora myrrha, does not exhibit significant anti-inflammatory activity, at least in the context of TNF-α-induced ICAM-1 expression in endothelial cells. There is a notable absence of quantitative bioactivity data and dedicated studies on its effects on other biological processes and signaling pathways. Future research is warranted to fully characterize the pharmacological profile of this compound and to determine if it possesses other, as-yet-undiscovered, biological activities that could contribute to the overall therapeutic effects of myrrh. For drug development professionals, this compound, based on current evidence, does not appear to be a promising lead candidate for anti-inflammatory therapies targeting the ICAM-1 pathway.

References

- 1. Sesquiterpenes from Myrrh and Their ICAM-1 Inhibitory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenes from Myrrh and Their ICAM-1 Inhibitory Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [Sesquiterpenoids from resin of Commiphora myrrha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijera.com [ijera.com]

- 9. mdpi.com [mdpi.com]

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Myrrhterpenoid O in Commiphora Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the aromatic oleo-gum resin derived from trees of the genus Commiphora, has been a cornerstone of traditional medicine for millennia. Its complex chemical composition, rich in bioactive terpenoids, is a subject of intense scientific scrutiny. Among these compounds is Myrrhterpenoid O, a guaiane-type sesquiterpenoid whose full biosynthetic pathway remains to be elucidated. This technical guide synthesizes the current understanding of terpenoid biosynthesis to propose a scientifically grounded pathway for this compound in Commiphora species. It further provides a framework of experimental protocols for researchers aiming to unravel this and similar biosynthetic pathways, alongside available quantitative data on related compounds found in Commiphora.

While direct experimental evidence for the biosynthesis of this compound is not yet available in the scientific literature, this guide constructs a plausible pathway based on established principles of sesquiterpenoid formation in plants. This proposed pathway serves as a roadmap for future research in the metabolic engineering and biotechnological production of this intriguing molecule.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpenoids in plants is a multi-step process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. For sesquiterpenes, the cytosolic MVA pathway is the primary source of precursors.

The proposed pathway for this compound can be divided into three key stages:

-

Precursor Formation: Farnesyl pyrophosphate (FPP), the C15 precursor for all sesquiterpenes, is formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS).[1]

-

Cyclization: The linear FPP molecule is then cyclized by a specific terpene synthase (TPS). For guaiane-type sesquiterpenes like this compound, this is a complex process. It is hypothesized to proceed through a germacrene A intermediate.[2][3][4] The initial cyclization of FPP forms a 10-membered germacradienyl cation, which then undergoes a second cyclization to form the characteristic 5/7 fused ring system of the guaiane skeleton.[3]

-

Post-Cyclization Modification: Following the formation of the basic guaiane scaffold, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), would be required to produce the final structure of this compound.[5][6][7] These enzymes are known to be crucial for the structural diversification of terpenoids by introducing hydroxyl, keto, and other functional groups.[5][7]

The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.

Caption: Proposed biosynthetic pathway of this compound from FPP.

Quantitative Data

Direct quantitative data for this compound in Commiphora species is limited in the available literature. However, studies on the chemical composition of Commiphora myrrha resin provide quantitative information on other volatile terpenoids. This data can serve as a reference for the general abundance of sesquiterpenes produced by the plant.

| Compound | Class | Concentration (mg/g of resin extract)[8] |

| Curzerene | Sesquiterpene | 0.153 |

| Methoxyfuranodiene | Sesquiterpene | 0.093 |

| β-Elemene | Sesquiterpene | 0.046 |

| α-Pinene | Monoterpene | 0.023 |

Note: The concentrations are from a specific study and may vary depending on the plant's origin, age, and extraction method.

Experimental Protocols

Elucidating the proposed biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the terpene synthase (TPS) and cytochrome P450s (CYPs) involved in this compound biosynthesis.

Methodology:

-

Transcriptome Sequencing:

-

Extract total RNA from the resin-producing tissues of a Commiphora species known to produce this compound.

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

-

Candidate Gene Identification:

-

Perform a BLAST search of the transcriptome against known plant TPS and CYP sequences to identify homologous genes.

-

Prioritize candidates based on their expression levels in resin-producing tissues.

-

-

Gene Cloning:

-

Design gene-specific primers based on the candidate sequences.

-

Amplify the full-length coding sequences from cDNA using PCR.

-

Clone the amplified genes into an appropriate expression vector.

-

Functional Characterization of Terpene Synthase (TPS)

Objective: To determine if a candidate TPS can synthesize the guaiane skeleton from FPP.

Methodology:

-

Heterologous Expression:

-

Express the cloned TPS gene in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.[9]

-

Purify the recombinant TPS protein.

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified TPS, the substrate FPP, and necessary cofactors (e.g., MgCl₂).[9]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Extract the resulting terpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Analysis:

Functional Characterization of Cytochrome P450s (CYPs)

Objective: To identify the specific oxidative modifications catalyzed by candidate CYPs on the guaiane skeleton.

Methodology:

-

Heterologous Expression:

-

In Vitro or In Vivo Assays:

-

For in vitro assays, use microsomal fractions prepared from the expression host.

-

For in vivo assays, feed the precursor (the product of the TPS reaction) to the engineered host cells.

-

-

Product Identification:

-

Extract the metabolites from the reaction mixture or cell culture.

-

Analyze the products using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the specific oxidative modifications.

-

The following diagram outlines a general experimental workflow for the functional characterization of biosynthetic genes.

Caption: Experimental workflow for identifying and characterizing genes in a plant terpenoid biosynthetic pathway.

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound in Commiphora provides a crucial theoretical framework to guide future research. While the general steps of precursor formation, cyclization, and oxidation are well-established for sesquiterpenoids, the specific enzymes and intermediates in the biosynthesis of this particular molecule are yet to be discovered. The experimental protocols detailed in this guide offer a clear path forward for the identification and functional characterization of the involved genes and enzymes.

Successfully elucidating this pathway will not only deepen our understanding of plant specialized metabolism but also open up possibilities for the metabolic engineering of microorganisms or plants to produce this compound and other valuable terpenoids. Such advancements would have significant implications for the pharmaceutical and biotechnology industries, potentially leading to a sustainable and scalable production of these complex natural products. Further research, including isotopic labeling studies and in-depth enzymatic characterization, will be essential to fully validate and refine the proposed biosynthetic pathway.

References

- 1. brainkart.com [brainkart.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC Protocol for the Analysis of Myrrhterpenoid O in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrrh, the oleo-gum resin from trees of the Commiphora genus, has a long history of use in traditional medicine. Its therapeutic effects are largely attributed to a complex mixture of terpenoids, particularly furanosesquiterpenoids. Myrrhterpenoid O is a specific guaiane-type sesquiterpenoid that has been isolated from Commiphora myrrha.[1][2][3][4] The quality control and standardization of myrrh extracts require reliable analytical methods for the quantification of its bioactive constituents. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of these compounds.[5][6][7][8][9]

This document provides a detailed protocol for the quantitative analysis of this compound in plant extracts. While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, this protocol has been developed based on established and validated methods for other structurally related furanosesquiterpenoids found in myrrh.[6][7][8][9]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The choice of extraction method can significantly impact the yield of furanosesquiterpenoids.[6] Matrix Solid-Phase Dispersion (MSPD) has been shown to be an efficient method, offering high recovery rates and requiring less time and solvent compared to traditional methods like Soxhlet or sonication.[6][10]

1.1.1. Matrix Solid-Phase Dispersion (MSPD) Protocol [6][10]

-

Homogenization: Weigh 100 mg of powdered myrrh resin and 200 mg of silica gel. Combine them in a mortar and grind for 5 minutes to achieve a homogeneous mixture.

-

Column Packing: Place a small cotton plug at the bottom of a 5 mL glass syringe. Transfer the silica gel-sample mixture into the syringe. Place a second cotton plug on top of the mixture to prevent spillage.

-

Elution: Pass 15 mL of methanol through the syringe to elute the target compounds. Collect the eluate in a volumetric flask.

-

Filtration: Filter the collected extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

1.1.2. Alternative Method: Sonication [10]

-

Extraction: Weigh 250 mg of powdered myrrh resin and place it in a 20 mL volumetric flask. Add 15 mL of methanol.

-

Sonication: Sonicate the mixture for 20 minutes.

-

Filtration: Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

This proposed method is adapted from protocols for similar furanosesquiterpenoids.[7][9][10]

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-15 min: 80% Acetonitrile

-

15-30 min: 100% Acetonitrile

-

-

Flow Rate: 0.5 mL/min.[9]

-

Detection Wavelength: 222 nm (based on UV absorbance of similar furanosesquiterpenoids).[9]

-

Injection Volume: 10 µL.

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 25 µg/mL.

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from this calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters from a validated HPLC method for furanosesquiterpenoids (2-methoxyfuranodiene and 2-acetoxyfuranodiene) in C. myrrha extracts.[6] These values provide a benchmark for the expected performance of the proposed method for this compound.

| Parameter | 2-methoxyfuranodiene | 2-acetoxyfuranodiene |

| Linearity Range (µg/mL) | 0.5 - 25.0 | 0.5 - 25.0 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| LOD (µg/mL) | 0.15 | 0.12 |

| LOQ (µg/mL) | 0.50 | 0.40 |

| Recovery (%) | 96.87 - 100.54 | 97.21 - 100.12 |

| Precision (RSD %) | 1.24 - 4.45 | 1.87 - 3.98 |

Data adapted from a study on related furanosesquiterpenoids.[6]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of this compound in plant extracts.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Constituents of Myrrh and Its Processed Product Based on UPLC-Q/TOF-MS Technology and Establishment of HPLC Method for Determination of Four Components [journal11.magtechjournal.com]

- 8. Essential oil and furanosesquiterpenes from myrrh oleo-gum resin: a breakthrough in mosquito vector management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating the Anticancer Mechanisms of Myrrh-Derived Sesquiterpenoids

Audience: Researchers, scientists, and drug development professionals.

Note: Specific experimental data on the mechanism of action of Myrrhterpenoid O in cancer cells is not currently available in published literature. The following application notes and protocols are based on the established activities of other sesquiterpenoids and triterpenoids isolated from Commiphora myrrha and related natural products. These protocols provide a framework for investigating the potential anticancer effects of this compound.

Introduction to Myrrh Terpenoids in Cancer Research

Myrrh, the resinous exudate from trees of the Commiphora genus, has a long history of medicinal use. Modern phytochemical studies have identified a rich diversity of terpenoids within myrrh, including numerous sesquiterpenes, diterpenes, and triterpenes. While many of these compounds remain to be fully characterized, emerging research indicates that certain myrrh-derived terpenoids possess significant antiproliferative and pro-apoptotic properties against various cancer cell lines.[1][2] For instance, some sesquiterpenoids from myrrh have been shown to inhibit androgen receptor signaling in prostate cancer cells, suggesting a potential therapeutic avenue for hormone-dependent cancers.[3] Furthermore, whole myrrh extract has demonstrated the ability to induce apoptosis and suppress the proliferation of gastric cancer cells through the downregulation of cyclooxygenase-2 (COX-2).[4]

The broader class of terpenoids, found abundantly in nature, is known to target multiple key signaling pathways implicated in cancer progression. These include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, as well as critical cell survival and proliferation cascades like the PI3K/Akt/mTOR and STAT3 pathways. Terpenoids can modulate the expression and activity of key regulatory proteins such as Bcl-2 family members, caspases, and various kinases, ultimately leading to cell cycle arrest and programmed cell death in cancer cells.

Potential Mechanisms of Action of this compound

Based on the activities of structurally related sesquiterpenoids, this compound could potentially exert its anticancer effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of many anticancer agents. Terpenoids frequently induce apoptosis via the mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[5][6]

-

Cell Cycle Arrest: Inhibiting the progression of the cell cycle is another key mechanism to halt cancer cell proliferation.

-

Inhibition of Pro-Survival Signaling: Targeting pathways such as PI3K/Akt/mTOR and STAT3, which are often constitutively active in cancer cells, can block signals that promote cell growth, survival, and proliferation.

-

Modulation of Inflammatory Pathways: Given the anti-inflammatory properties of myrrh, this compound may also influence cancer-related inflammation by targeting molecules like COX-2.[4]

The following sections provide detailed protocols to investigate these potential mechanisms of action for this compound or other novel terpenoids.

Data Presentation: Cytotoxicity of Myrrh-Derived Terpenoids

The following table summarizes the cytotoxic activities of various terpenoids isolated from Commiphora myrrha against HeLa cervical cancer cells, as determined by the MTT assay. This data can serve as a reference for the expected range of activity for novel myrrh terpenoids.

| Compound | Terpenoid Class | Cell Line | IC50 (µM) | Reference |

| Compound 29 | Triterpene | HeLa | 60.3 | [1][2] |

| Compound 33 | Triterpene | HeLa | 74.5 | [1][2] |

| Compound 26 | Triterpene | HeLa | 78.9 | [1][2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, PC-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compound) dissolved in DMSO

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

-

Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways.

Materials:

-

Cancer cells treated with this compound and a vehicle control.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-COX-2, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Caption: General experimental workflow for evaluating the anticancer activity of this compound.

References

- 1. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Sesquiterpenoids from myrrh inhibit androgen receptor expression and function in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myrrh induces the apoptosis and inhibits the proliferation and migration of gastric cancer cells through down-regulating cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Myrrhterpenoid O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the resin derived from trees of the Commiphora genus, has a long history of use in traditional medicine for its analgesic and anti-inflammatory properties. These therapeutic effects are largely attributed to its rich composition of terpenoids. Myrrhterpenoid O is a sesquiterpenoid isolated from Commiphora myrrha. While the anti-inflammatory activity of various myrrh extracts and some of their constituent terpenoids has been documented, detailed protocols for the in vitro evaluation of specific compounds like this compound are essential for systematic drug discovery and mechanism of action studies. Several terpenoids from myrrh have been found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages.[1][2]